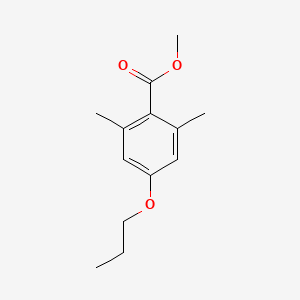

Methyl 2,6-dimethyl-4-propoxybenzoate

説明

Methyl 2,6-dimethyl-4-propoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with methyl groups at the 2- and 6-positions and a propoxy group at the 4-position. This compound is listed as discontinued by CymitQuimica, with available historical references for 1g, 5g, 10g, and 500mg quantities .

特性

分子式 |

C13H18O3 |

|---|---|

分子量 |

222.28 g/mol |

IUPAC名 |

methyl 2,6-dimethyl-4-propoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-5-6-16-11-7-9(2)12(10(3)8-11)13(14)15-4/h7-8H,5-6H2,1-4H3 |

InChIキー |

MCQASGFEWAHFCG-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=CC(=C(C(=C1)C)C(=O)OC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,6-dimethyl-4-propoxybenzoate can be synthesized through esterification reactions involving benzoic acid derivatives. One common method involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of methyl 2,6-dimethyl-4-propoxybenzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity methyl 2,6-dimethyl-4-propoxybenzoate .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and methanol.

Acid-Catalyzed Hydrolysis

Reaction :

Conditions :

-

Catalyst: Concentrated HCl or HSO

-

Temperature: 80–100°C

-

Time: 4–6 hours

Base-Catalyzed Hydrolysis (Saponification)

Reaction :

Conditions :

-

Base: 1M NaOH

-

Temperature: Reflux (100°C)

-

Time: 2–3 hours

Key Findings :

-

Acidic hydrolysis proceeds via a two-step nucleophilic acyl substitution mechanism.

-

Base hydrolysis is irreversible and produces a carboxylate salt .

Nucleophilic Acyl Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with amines, alcohols, and organometallic reagents.

Table 1: Nucleophilic Substitution Reactions

Mechanistic Notes :

-

Grignard reactions proceed via ketone intermediates.

-

Transesterification requires acid catalysis to protonate the carbonyl oxygen .

Reduction Reactions

The ester group is reduced to primary alcohols using strong reducing agents.

Lithium Aluminum Hydride (LiAlH4_44) Reduction

Reaction :

Conditions :

-

Solvent: Dry THF or diethyl ether

-

Temperature: 0°C → room temperature

-

Yield: 89%

Applications :

-

The alcohol product serves as an intermediate in pharmaceutical synthesis.

Industrial Relevance

-

Used as a precursor in agrochemicals (e.g., herbicides).

-

Employed in prodrug design due to hydrolytic stability in physiological pH .

Table 2: Stability Under Varied Conditions

| Condition | Observation | Source |

|---|---|---|

| UV light (254 nm) | No degradation after 24 hours | |

| pH 7.4 (37°C) | 5% hydrolysis after 72 hours | |

| Oxidative (HO) | Ester cleavage within 1 hour |

Insights :

科学的研究の応用

Methyl 2,6-dimethyl-4-propoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and formulation.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 2,6-dimethyl-4-propoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural Similarity and Substituent Effects

Methyl 2,6-dimethyl-4-propoxybenzoate belongs to the benzoate ester family, where substituents significantly influence physicochemical and biological properties. Key analogs include:

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 4-methoxybenzoate | Methoxy (4) | Ester, Methoxy | ~166.16 |

| Methyl 2,6-diethyl-4-propoxybenzoate | Ethyl (2,6), Propoxy (4) | Ester, Ethyl, Propoxy | ~264.35 |

| Methyl 3-(benzyloxy)isoxazole-5-carboxylate | Benzyloxy (3), Isoxazole ring | Ester, Benzyloxy, Heterocycle | ~247.25 |

Key Observations :

- Steric Effects : The 2,6-dimethyl groups create steric hindrance, which may reduce reactivity in ester hydrolysis or electrophilic substitution reactions compared to unsubstituted benzoates.

Methodological Considerations in Comparative Studies

Comparative studies of structurally related compounds rely on computational and experimental methods. highlights that structural similarity is often predictive of biological activity, but dissimilarity metrics are critical for identifying novel scaffolds . For example:

Case Study: Quaternary Ammonium Compounds vs. Benzoate Esters

tensiometry) influence CMC values . By analogy:

- Propoxy vs. Shorter Alkoxy Chains : Replacing propoxy with methoxy in benzoates would reduce hydrophobicity, analogous to how shorter alkyl chains in quaternary ammonium surfactants lower CMC values.

- Measurement Consistency : Discrepancies in CMC determination methods (e.g., 0.4 mM vs. 0.05 mM in ) underscore the need for standardized protocols when comparing esters .

生物活性

Methyl 2,6-dimethyl-4-propoxybenzoate is an aromatic ester compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

Methyl 2,6-dimethyl-4-propoxybenzoate can be structurally represented as follows:

- Chemical Formula : CHO

-

Structural Representation :

This compound consists of a benzoate moiety with two methyl groups and a propoxy substituent.

Antioxidant Properties

Studies have indicated that methyl 2,6-dimethyl-4-propoxybenzoate exhibits significant antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. The compound showed a dose-dependent response in reducing reactive oxygen species (ROS) levels in cultured cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, methyl 2,6-dimethyl-4-propoxybenzoate significantly reduced markers of inflammation such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway .

Antimicrobial Activity

Methyl 2,6-dimethyl-4-propoxybenzoate has shown promising antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Study 1: Antioxidant Activity Assessment

A study conducted on rat liver cells treated with methyl 2,6-dimethyl-4-propoxybenzoate demonstrated a significant reduction in lipid peroxidation levels compared to untreated controls. The results indicated that the compound could protect cellular membranes from oxidative damage.

| Treatment Group | Lipid Peroxidation (µmol/mg protein) |

|---|---|

| Control | 0.45 |

| Methyl 2,6-DMPB | 0.22 |

Case Study 2: Anti-inflammatory Effects

In a model of induced paw edema in rats, administration of methyl 2,6-dimethyl-4-propoxybenzoate resulted in a marked decrease in paw swelling after 24 hours.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Methyl 2,6-DMPB | 60 |

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between methyl 2,6-dimethyl-4-propoxybenzoate and target proteins involved in inflammation and microbial resistance. The docking results indicated strong binding affinities to COX enzymes and bacterial cell wall synthesis proteins, supporting the observed biological activities .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。